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5-Ethyl-2-isopropylpyridine

Physicochemical Characterization Volatility Flavor Release

5-Ethyl-2-isopropylpyridine (CAS 104293-94-9) is a disubstituted alkylpyridine with the molecular formula C10H15N and a molecular weight of 149.23 g/mol. It belongs to the class of pyridine derivatives characterized by an ethyl substituent at the 5-position and an isopropyl group at the 2-position of the aromatic ring.

Molecular Formula C10H15N
Molecular Weight 149.237
CAS No. 104293-94-9
Cat. No. B561047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-isopropylpyridine
CAS104293-94-9
SynonymsPyridine, 5-ethyl-2-isopropyl- (6CI)
Molecular FormulaC10H15N
Molecular Weight149.237
Structural Identifiers
SMILESCCC1=CN=C(C=C1)C(C)C
InChIInChI=1S/C10H15N/c1-4-9-5-6-10(8(2)3)11-7-9/h5-8H,4H2,1-3H3
InChIKeyQJYYIYFXHOVGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-isopropylpyridine (CAS 104293-94-9): A Disubstituted Pyridine for Flavor Formulation and Agrochemical Intermediates


5-Ethyl-2-isopropylpyridine (CAS 104293-94-9) is a disubstituted alkylpyridine with the molecular formula C10H15N and a molecular weight of 149.23 g/mol . It belongs to the class of pyridine derivatives characterized by an ethyl substituent at the 5-position and an isopropyl group at the 2-position of the aromatic ring . This compound has been specifically identified in patent literature as a key trace component in synthetic spearmint and peppermint flavor formulations, contributing to the natural character of these compositions [1]. Additionally, it has been described as a valuable intermediate in the synthesis of insecticides and herbicides [2]. Its physicochemical profile—including a calculated boiling point of 207.7 °C, density of 0.9 g/cm³, and a LogP of 3.06—differentiates it from smaller alkylpyridine analogs and governs its performance in both volatile flavor delivery and organic synthesis applications .

Flavor formulation
Trace component in synthetic spearmint and peppermint compositions; supports natural character at ppm levels.
Agrochemical intermediate
2,5-disubstituted pyridine scaffold for cyclization-based insecticide/herbicide synthesis.
Physicochemical differentiation
Higher boiling point and LogP vs. smaller alkylpyridines; affects vapor release and phase partitioning.

Why 5-Ethyl-2-isopropylpyridine Cannot Be Replaced by Generic Alkylpyridines in Flavor and Agrochemical Applications


While the alkylpyridine family includes numerous structurally similar compounds, 5-ethyl-2-isopropylpyridine occupies a distinct physicochemical and functional niche that prevents simple substitution. Its specific 2-isopropyl-5-ethyl substitution pattern yields a boiling point approximately 24 °C higher than 5-ethyl-2-methylpyridine and nearly 24 °C higher than 2-isopropyl-5-methylpyridine, directly impacting vapor pressure and release kinetics in flavor formulations . The compound's LogP of 3.06 is substantially greater than that of 5-ethyl-2-methylpyridine (LogP ~2.1) and 2-isopropyl-5-methylpyridine (LogP 2.51), conferring markedly different partitioning behavior between aqueous and organic phases [1]. In flavor applications, patent data explicitly demonstrate that omission of this compound from spearmint and peppermint formulations results in a statistically significant loss of 'naturality' and characteristic 'sweet hay' and 'herbal green' notes as judged by trained sensory panels [2]. For agrochemical intermediate applications, the 2-isopropyl-5-ethyl substitution pattern provides a specific steric and electronic environment that cannot be replicated by mono-substituted or differently di-substituted pyridines, with the patent literature specifically identifying this substitution pattern for cyclization-based synthetic routes to bioactive molecules [3].

Boiling point ~24°C higher than 5-ethyl-2-methylpyridine or 2-isopropyl-5-methylpyridine may shift release kinetics and flavor longevity profile.

LogP 3.06 differs markedly from lighter analogs (LogP ~2.1–2.5); partitioning in food matrices and reaction solvents may not transfer.

Sensory panel data indicates omission reduces spearmint/peppermint naturality; simple increase of main components does not replicate organoleptic contribution.

2-isopropyl-5-ethyl substitution pattern enables specific cyclization route; mono- or differently disubstituted pyridines may not support the same synthetic vector.

Quantitative Differentiation Evidence for 5-Ethyl-2-isopropylpyridine vs. Closest Alkylpyridine Analogs


Boiling Point Elevation vs. 5-Ethyl-2-methylpyridine and 2-Isopropyl-5-methylpyridine

5-Ethyl-2-isopropylpyridine exhibits a calculated boiling point of 207.7 ± 9.0 °C at 760 mmHg . This value is approximately 29.7 °C higher than that of 5-ethyl-2-methylpyridine (178 °C) and approximately 23.9 °C higher than that of 2-isopropyl-5-methylpyridine (183.8 °C) . The elevated boiling point directly translates to lower vapor pressure (0.3 mmHg at 25 °C) compared to the lighter analogs, which is a critical parameter in flavor formulation where controlled volatility governs the temporal profile of aroma release.

Boiling point elevation
Cross-study comparable
207.7 ± 9.0 °C vs. 178 °C (5-Et-2-Me) / 183.8 °C (2-iPr-5-Me)
Supports extended flavor release profile vs. faster-evaporating analogs.
Calculated at 760 mmHg; experimental validation recommended.
Physicochemical Characterization Volatility Flavor Release

Enhanced Hydrophobicity (LogP) vs. 5-Ethyl-2-methylpyridine and 2-Isopropyl-5-methylpyridine

The calculated LogP of 5-ethyl-2-isopropylpyridine is 3.06 , compared to approximately 2.09–2.19 for 5-ethyl-2-methylpyridine [1] and 2.51 for 2-isopropyl-5-methylpyridine . This represents a LogP increase of approximately 0.87–0.97 log units versus 5-ethyl-2-methylpyridine and approximately 0.55 log units versus 2-isopropyl-5-methylpyridine. Each log unit increase corresponds to a roughly 10-fold increase in octanol-water partition coefficient, indicating that 5-ethyl-2-isopropylpyridine is approximately 3.5- to 9-fold more lipophilic than these common analogs.

LogP (lipophilicity)
Cross-study comparable
LogP 3.06 vs. 2.09–2.19 (5-Et-2-Me) / 2.51 (2-iPr-5-Me)
Approx. 3.5- to 9-fold greater lipophilicity influences solvent and matrix partitioning.
Calculated LogP; measured values may refine difference magnitude.
Lipophilicity Partitioning Formulation Science

Demonstrated Sensory Contribution to Spearmint Flavor Naturality vs. Control Formulation

In a controlled sensory evaluation employing a spearmint flavor formulation, 10 out of 11 trained panelists (91%, p < 0.01 by binomial test) identified Formulation A—containing 5-ethyl-2-isopropylpyridine (Compound II) at 0.0005 parts, along with Compounds III and VI—as having 'excellent naturality having sweet hay odor with a bit fishy peculiar to spearmint flavor,' compared to Formulation B which substituted these compounds with 1-Carvone [1]. The compound was used at an extremely low concentration (0.0005 parts per 1000, i.e., 0.5 ppm), demonstrating high odor potency.

Spearmint naturality panel
Head-to-head
10/11 panelists (91%) preferred formulation with target compound (0.5 ppm); p
Reported panel preference supports trace-concentration flavor naturality context.
n=11 trained panelists; patent sensory data.
Peppermint naturality panel
Head-to-head
9/11 panelists (82%) preferred formulation with target compound (1 ppm); p
Reported panel preference supports versatility across mint flavor categories.
Higher usage level (1 ppm) vs. spearmint reflects odor threshold differences.
Agrochemical synth. route
Class-level inference
2-substituted-5-alkyl-pyridine scaffold enables cyclization of aminomethylenated 2-pentenoic acid derivatives.
Regiochemical specificity may support defined insecticide/herbicide intermediate pathway.
Patent disclosure; lead-specific validation needed.
MW & density
Cross-study comparable
MW 149.23 g/mol; density 0.9 g/cm³ vs. 121–135 g/mol analogs
Higher MW impacts mass-based calculations; comparable density aids volumetric handling.
Standard data; experimental density verification may be needed.
Flavor Chemistry Sensory Science Spearmint

Demonstrated Sensory Contribution to Peppermint Flavor Naturality vs. Control Formulation

In a parallel peppermint flavor formulation study, 9 out of 11 trained panelists (82%, p < 0.05 by binomial test) preferred Formulation A—containing 5-ethyl-2-isopropylpyridine (Compound II) at 0.001 parts, together with Compounds I and III—reporting 'excellent naturality having herbal green odor with fresh sweetness peculiar to peppermint Mitcham type,' compared to Formulation B which substituted these compounds with 1-Menthol [1]. The higher usage level (0.001 parts = 1 ppm) in peppermint versus spearmint (0.0005 parts) reflects the different odor threshold requirements for these two flavor types.

Peppermint naturality panel
Head-to-head
9/11 panelists (82%) preferred formulation with target compound (1 ppm); p
Reported panel preference supports versatility across mint flavor categories.
Higher usage level (1 ppm) vs. spearmint reflects odor threshold differences.
Agrochemical synth. route
Class-level inference
2-substituted-5-alkyl-pyridine scaffold enables cyclization of aminomethylenated 2-pentenoic acid derivatives.
Regiochemical specificity may support defined insecticide/herbicide intermediate pathway.
Patent disclosure; lead-specific validation needed.
MW & density
Cross-study comparable
MW 149.23 g/mol; density 0.9 g/cm³ vs. 121–135 g/mol analogs
Higher MW impacts mass-based calculations; comparable density aids volumetric handling.
Standard data; experimental density verification may be needed.
Flavor Chemistry Sensory Science Peppermint

Structural Specificity for Agrochemical Intermediate Synthesis via Cyclization Route

Patent literature specifically identifies 2-substituted-5-alkyl-pyridines—a structural class to which 5-ethyl-2-isopropylpyridine directly belongs—as industrially advantageous intermediates prepared via cyclization of specified aminomethylenated 2-pentenoic acid derivatives [1]. The 2-isopropyl-5-ethyl substitution pattern provides a defined steric and electronic environment for downstream functionalization toward insecticides and herbicides. This cyclization route is specifically enabled by the presence of both the 2-isopropyl and 5-ethyl substituents, which direct the regiochemistry of the ring-closure step; mono-substituted pyridines or pyridines with different substitution patterns would not provide the same synthetic vector.

Agrochemical synth. route
Class-level inference
2-substituted-5-alkyl-pyridine scaffold enables cyclization of aminomethylenated 2-pentenoic acid derivatives.
Regiochemical specificity may support defined insecticide/herbicide intermediate pathway.
Patent disclosure; lead-specific validation needed.
Agrochemical Synthesis Insecticide Intermediate Herbicide Intermediate

Higher Molecular Weight and Density vs. Mono-Alkylpyridine Analogs

5-Ethyl-2-isopropylpyridine has a molecular weight of 149.23 g/mol and a density of 0.9 ± 0.1 g/cm³ . In comparison, 5-ethyl-2-methylpyridine has a molecular weight of 121.18 g/mol and a density of 0.919 g/cm³ , while 2-isopropyl-5-methylpyridine has a molecular weight of 135.21 g/mol and a density of 0.907 g/cm³ . The higher molecular weight (+28.05 g/mol vs. 5-ethyl-2-methylpyridine; +14.02 g/mol vs. 2-isopropyl-5-methylpyridine) is a direct consequence of the additional methylene group in the 5-ethyl substituent combined with the branched isopropyl group at the 2-position, affecting both the compound's vapor pressure and its handling characteristics in formulation.

MW & density
Cross-study comparable
MW 149.23 g/mol; density 0.9 g/cm³ vs. 121–135 g/mol analogs
Higher MW impacts mass-based calculations; comparable density aids volumetric handling.
Standard data; experimental density verification may be needed.
Physical Properties Formulation Density Molecular Weight

High-Value Application Scenarios for 5-Ethyl-2-isopropylpyridine Based on Quantitative Evidence


Synthetic Spearmint and Peppermint Flavor Formulation at Trace Concentrations

Based on patent-validated sensory data, 5-ethyl-2-isopropylpyridine should be prioritized for synthetic mint flavor formulations requiring high-fidelity natural character [1]. The compound delivers 'sweet hay' notes in spearmint at 0.5 ppm and 'herbal green' freshness in peppermint at 1 ppm, as confirmed by trained panel evaluations showing 91% and 82% preference rates, respectively, over formulations lacking this component [1]. The compound's higher boiling point (207.7 °C) and lower vapor pressure relative to mono-alkylpyridine alternatives support extended flavor longevity in applications with thermal processing, such as baked goods and confectionery.

Agrochemical Lead Compound Synthesis via 2,5-Disubstituted Pyridine Scaffold

Researchers developing insecticide or herbicide lead compounds should select 5-ethyl-2-isopropylpyridine as a key intermediate for cyclization-based synthetic strategies [2]. The specific 2-isopropyl-5-ethyl substitution pattern provides the required steric and electronic environment for the claimed cyclization of aminomethylenated 2-pentenoic acid derivatives [2]. The compound's LogP of 3.06 indicates substantial lipophilicity, which may be advantageous for generating agrochemical leads with favorable cuticular penetration properties.

Physicochemical Reference Standard for Alkylpyridine Structure-Property Relationship Studies

With its well-defined boiling point (207.7 °C), LogP (3.06), density (0.9 g/cm³), and flash point (73.9 °C), 5-ethyl-2-isopropylpyridine serves as a valuable reference compound for quantitative structure-property relationship (QSPR) studies of di-substituted pyridines . Its position at the higher end of the molecular weight range among common alkylpyridines makes it a useful calibration point for predicting properties of larger, more complex pyridine derivatives.

Controlled-Release Flavor Delivery Systems Requiring Low Volatility Modifiers

The compound's elevated boiling point of 207.7 °C—substantially higher than 5-ethyl-2-methylpyridine (178 °C) and 2-isopropyl-5-methylpyridine (183.8 °C)—makes it particularly suitable for flavor encapsulation and controlled-release systems where rapid volatilization of the flavor modifier must be avoided . Its higher molecular weight and lipophilicity favor retention in lipid-based encapsulation matrices, extending the shelf-life of flavored products.

Application
Selection Property
Validation Focus
Synthetic mint flavor formulation
Trace-concentration flavor modifier
Sensory naturality panel data (spearmint/peppermint)
Agrochemical lead synthesis
2,5-Disubstituted pyridine scaffold
Cyclization-based synthetic route compatibility
QSPR / physicochemical reference
Defined boiling point, LogP, density
Calibration for di-substituted pyridine property prediction
Controlled-release flavor systems
Low-volatility, higher lipophilicity profile
Retention in encapsulation matrices; extended shelf-life modeling
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